molecular formula C14H13NO B072774 N-Benzylbenzamide CAS No. 1485-70-7

N-Benzylbenzamide

Cat. No. B072774
CAS RN: 1485-70-7
M. Wt: 211.26 g/mol
InChI Key: LKQUCICFTHBFAL-UHFFFAOYSA-N
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Description

N-Benzylbenzamide is an organic compound that inhibits the activity of tyrosinase . It is a convenient precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases .


Synthesis Analysis

N-Benzylbenzamide can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient. The catalyst used in this process is superior, recoverable, and provides active sites for the synthesis of benzamides .


Molecular Structure Analysis

The molecular formula of N-Benzylbenzamide is C14H13NO . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The N-Benzylbenzamide molecule contains a total of 30 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide (aromatic) .


Chemical Reactions Analysis

N-Benzylbenzamide is a precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases . It is synthesized through direct condensation of carboxylic acids and amines .


Physical And Chemical Properties Analysis

N-Benzylbenzamide is a white fine crystalline powder . It has a density of 1.0694 (rough estimate), a melting point of 104-106 °C (lit.), and a boiling point of 350.95°C (rough estimate) . The vapor pressure is 1.56E-07mmHg at 25°C, and the refractive index is 1.5780 (estimate) .

Scientific Research Applications

  • Synthesis of Isoindolones : N-Benzylbenzamides, when treated with LDA (Lithium Diisopropylamide), undergo cyclization to form partially saturated isoindolones. These isoindolones are significant due to their resistance to rearomatization, making them useful in synthetic organic chemistry (Clayden, Menet, & Mansfield, 2000).

  • Radio- or Chemotherapy Sensitizers : N-Substituted benzamides have clinical applications as sensitizers in radio- or chemotherapy. They can induce apoptosis and inhibit NFκB activation, suggesting their potential use in cancer treatment (Liberg, Lazarevic, Pero, & Leanderson, 1999).

  • Titration of Alkyllithiums : N-Benzylbenzamide reacts with BuLi (Butyllithium) to form a deep blue dianion, which is useful in titrating various alkyllithiums, a process important in organometallic chemistry (Burchat, Chong, & Nielsen, 1997).

  • Phytochemical Applications : Extracted from natural sources like Salvadora persica, N-Benzylbenzamide exhibits significant antibacterial activity and inhibits human collagen-induced platelet aggregation (Khalil, 2006).

  • Melanoma Imaging : Certain N-Benzylbenzamide derivatives have been used in melanoma imaging, exhibiting high uptake in melanoma metastases, making them potential candidates for non-invasive cancer detection and therapy (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).

  • Tyrosinase Inhibition : N-Benzylbenzamide derivatives can effectively inhibit tyrosinase, an enzyme crucial in melanin formation, thus finding potential use in cosmetic and dermatological applications to treat hyperpigmentation and related disorders (Cho, Roh, Sun, Kim, & Park, 2006).

  • Antitumor Activities : Novel N-Benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, exhibiting significant antiproliferative activities against cancer cell lines, suggesting their use in cancer therapy (Zhu, Li, Shuai, Liu, Yang, Tan, Zheng, Yao, Xu, Zhu, Yang, Chen, & Xu, 2021).

properties

IUPAC Name

N-benzylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQUCICFTHBFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164000
Record name N-Benzylbenzamide
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylbenzamide

CAS RN

1485-70-7
Record name N-Benzylbenzamide
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Record name N-Benzoylbenzylamine
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Record name N-Benzylbenzamide
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Record name N-benzylbenzamide
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Record name N-BENZOYLBENZYLAMINE
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Synthesis routes and methods I

Procedure details

To a mixture of benzylamine (75.0 g, 0.700 mol), THF (300 mL) and triethylamine (70.8 g, 134 g, 0.700 mol) was added dropwise benzoyl chloride (98.4 g, 0.700 mol) at 2° C. or lower, and the mixture was allowed to warm, and stirred at 12-35° C. for 3 hr. The progress of the reaction was confirmed by TLC (eluent: toluene/ethyl acetate (4:1)). To the reaction mixture was added water (165 mL) at 16° C. or lower, the mixture was extracted with ethyl acetate (60 mL), and the aqueous layer was extracted with ethyl acetate (150 mL). The combined organic layers were washed successively with 5% aqueous citric acid solution (50 mL×2) and 20% brine (75 mL×3), and dried over magnesium sulfate (20 g). The silica gel (12 g) was added to the solution, and the mixture was filtered through silica gel. The filtrate was concentrated under reduced pressure at 40° C. until the beginning of the precipitation. To the concentrate (263 g) was added ethyl acetate (41.5 g), and the resulting solid was dissolved at 60° C. The solution was cooled over 2 hr to 20° C., and ethyl acetate (40 mL) was added thereto. Then, the mixture was cooled to 5° C., and the resulting crystals were collected by filtration, and washed with cold ethyl acetate (75 mL). The obtained crystals were dried under reduced pressure at 40° C. to give N-benzylbenzamide (116 g, yield 78.5%) as white crystals.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
98.4 g
Type
reactant
Reaction Step Two
Name
Quantity
165 mL
Type
solvent
Reaction Step Three
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78.5%

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (0.125 mmol) in 5 mL of THF is added diisopropylethyl amine (0.15 mmol) and benzoylchloride (0.10 mmol). The reaction mixture is stirred at room temperature for 1 hour or until TLC analysis shows consumption of the benzoyl chloride. To this mixture is added perfluorsulfonic acid resin prepared in example 8 (3 g, 0.3 mmol/g loading) and the slurry is gently agitated for 1 hour. The slurry is filtered and the resin washed with dichloromethane. The combined filtrates are combined and the solvent removed under reduced pressure to afford N-benzylbenzamide as a solid.
Quantity
0.125 mmol
Type
reactant
Reaction Step One
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-benzoyl-2,4-dimethoxybenzylamine (100 mg, 0.37 mmol) was dissolved in 1 ml 95% (v/v) trifluoroacetic acid (TFA) and stirred for 1 h at 20° C. TFA was removed by blowing with N2 and the residue suspended in methanol (1 ml). The reaction mixture was analyzed by TLC using CH2Cl2 /MeOH/AcOH (85:10:5) as eluent and the generated benzamide was determined quantitatively by HPLC using benzamide standard chromatograms.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
H Zhu, W Li, W Shuai, Y Liu, L Yang, Y Tan… - European Journal of …, 2021 - Elsevier
… novel anticancer agents targeting the tubulin-microtubule system [39,[42], [43], [44], [45], [46], [47], [48]], we further considered to design and synthesize novel N-benzylbenzamide …
Number of citations: 13 www.sciencedirect.com
HS Baek, YD Hong, CS Lee, HS Rho, SS Shin… - Bioorganic & medicinal …, 2012 - Elsevier
A new series of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety has been synthesized, and the depigmenting and tyrosinase inhibitory activities of the …
Number of citations: 33 www.sciencedirect.com
SJ Cho, JS Roh, WS Sun, SH Kim, KD Park - Bioorganic & medicinal …, 2006 - Elsevier
… (s) attached to the rings of N-benzylbenzamide must be of major importance in that activity … s), to give the hydroxy or methoxy substituted N-benzylbenzamide. The methoxy group(s) was …
Number of citations: 73 www.sciencedirect.com
D Ben-Ishai, J Altman, N Peled - Tetrahedron, 1977 - Elsevier
… AND N-BENZYLBENZAMIDE … p-methylthiomethyl (6~ and p-aminomethyl-d, I-phenylglycines by the amidoalkylation of benzylchloride and N-benzylbenzamide with a-hydroxyhippuric …
Number of citations: 40 www.sciencedirect.com
T Alp Tokat, B Türkmenoğlu, Y Güzel… - Journal of Molecular …, 2019 - Springer
… To derive a 3D-PhaM of the melanogenesis receptor structure, the inhibitory activities (IC 50 values) containing 48 N-benzylbenzamide derivatives, shown in Table 1, were used from …
Number of citations: 8 link.springer.com
AF Burchat, JM Chong, N Nielsen - Journal of organometallic chemistry, 1997 - Elsevier
… In summary, N-benzylbenzamide (1) may be used as a stoichiometric reagent to titrate alkyllithiums, aryllithiums and LDA in a simple straightforward manner with good precision and …
Number of citations: 340 www.sciencedirect.com
OV Petrova, IA Ushakov, LN Sobenina… - Russian journal of …, 2010 - Springer
N-Benzylbenzamide (III). A mixture of 5.50 g (26 mmol) of oxime I and 1.45 g (26 mmol) of KOH in 20 ml of DMSO was stirred at 130 C, and acetylene was passed through for 7 h at a …
Number of citations: 1 link.springer.com
I Greiner, FD Sypaseuth, A Grun… - Letters in Organic …, 2009 - ingentaconnect.com
… time (2 days and 8 h, respectively) and gave the Nbenzylbenzamide (2) in a yield of 32 and 71%, … Consequently, the best efficiency achieved for N-benzylbenzamide (2) under MW …
Number of citations: 19 www.ingentaconnect.com
JA King - 1942 - shareok.org
… In no case did the yield of Nbenzylbenzamide, obtained by pouring reaction mixtures into ice water and filtering, equal that given by the mixture of ester and amine without addition of …
Number of citations: 0 shareok.org
KA Gosai, AS Bhatt, MR Belani, RS Somani, HC Bajaj - 2017 - nopr.niscpr.res.in
… and benzyl alcohol to yield N-benzylbenzamide using environmentally benign H-beta zeolite catalyst and also one gram scale up experiment for N-benzylbenzamide in toluene. …
Number of citations: 2 nopr.niscpr.res.in

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